molecular formula C12H13NO4 B060556 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 170701-87-8

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No.: B060556
CAS No.: 170701-87-8
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a chiral compound with the molecular formula C12H13NO4. It is a derivative of aziridine, featuring a three-membered ring structure with two carboxylate groups and a benzyl group attached. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate can be synthesized through the esterification of aziridine carboxylic acid derivatives. One common method involves the reaction of N-(benzyloxycarbonyl)-L-chloroalanine methyl ester with a base to form the aziridine ring . The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Aziridine-1,2-dicarboxylic acid O2-methyl ester O1-(phenylmethyl) ester
  • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
  • Methyleneaziridines

Comparison: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and chiral properties. Compared to other aziridine derivatives, it offers enhanced stability and selectivity in reactions, making it a preferred choice in stereoselective synthesis .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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